2-[(3-Furoylamino)ethylthio]acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO4S |
|---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
2-[2-(furan-3-carbonylamino)ethylsulfanyl]acetic acid |
InChI |
InChI=1S/C9H11NO4S/c11-8(12)6-15-4-2-10-9(13)7-1-3-14-5-7/h1,3,5H,2,4,6H2,(H,10,13)(H,11,12) |
InChI Key |
UBKRYYCPPLTQOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C(=O)NCCSCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 3 Furoylamino Ethylthio Acetic Acid
Retrosynthetic Analysis of 2-[(3-Furoylamino)ethylthio]acetic Acid
A retrosynthetic analysis of this compound reveals a logical disconnection approach that simplifies the synthesis into the preparation of three primary building blocks. The most apparent disconnection is at the amide bond, which retrospectively cleaves the molecule into 3-furoyl chloride and 2-(aminoethylthio)acetic acid. This approach is synthetically favorable as the formation of an amide bond from an acyl chloride and an amine is a high-yielding and well-established transformation.
Further disconnection of the 2-(aminoethylthio)acetic acid intermediate at the thioether linkage points to (ethylthio)acetic acid and an aminoethyl precursor. This suggests an alkylation reaction where a thiol reacts with an electrophilic two-carbon unit bearing an amino group or a protected form of it. Alternatively, the thioether can be disconnected to reveal a mercaptoacetic acid derivative and an aminoethyl halide or another suitable electrophile.
This analysis highlights the key synthetic transformations required: formation of a thioether, and formation of an amide bond. The synthesis, therefore, hinges on the successful preparation and coupling of these three key precursors: a (ethylthio)acetic acid derivative, a 3-furoylating agent, and an aminoethyl linker.
Precursor Synthesis and Starting Material Derivatization
The successful synthesis of this compound is dependent on the efficient preparation of its constituent precursors. This involves distinct synthetic pathways for the (ethylthio)acetic acid backbone, the 3-furoyl moiety, and the aminoethyl linker.
Synthesis of (Ethylthio)acetic Acid Precursors
The (ethylthio)acetic acid core of the target molecule is constructed through the formation of a thioether bond, which links a two-carbon ethyl fragment to a mercaptoacetic acid derivative.
Mercaptoacetic acid, also known as thioglycolic acid, and its derivatives are fundamental starting materials. ppor.az Several methods exist for their synthesis. One common industrial method involves the reaction of chloroacetic acid with sodium hydrosulfide (B80085). google.comgoogle.com This reaction proceeds via a nucleophilic substitution where the hydrosulfide anion displaces the chloride ion.
Another approach involves the use of sodium thiosulfate, which reacts with sodium monochloroacetate to form carboxymethyl sodium thiosulfate. This intermediate is then treated with a sulfide (B99878) or hydrosulfide to yield mercaptoacetic acid. google.com The purity and yield of these reactions are crucial for the subsequent steps. google.com
| Starting Material | Reagent | Product | Key Conditions |
| Chloroacetic acid | Sodium hydrosulfide | Mercaptoacetic acid | Normal temperature and pressure google.com |
| Sodium monochloroacetate | Sodium thiosulfate, then Sodium sulfide | Mercaptoacetic acid | Aqueous solution google.com |
The formation of the thioether linkage is a critical step in assembling the (ethylthio)acetic acid precursor. This is typically achieved through an SN2 reaction between a thiolate and an alkyl halide. masterorganicchemistry.com In the context of this synthesis, the thiolate is generated from a mercaptoacetic acid derivative by treatment with a base. The alkylating agent would be a two-carbon electrophile.
Common strategies for thioether formation include:
Reaction of a thiol with an alkyl halide: This is a classic and widely used method. masterorganicchemistry.comacsgcipr.org The thiol is deprotonated with a base to form the more nucleophilic thiolate, which then attacks the alkyl halide.
Michael Addition: If an activated alkene is used as the electrophile, a conjugate addition can form the thioether. For instance, thioglycolic acid can undergo a base-catalyzed addition to chalcones to form 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives. nih.govresearchgate.netresearchgate.net
Metal-catalyzed cross-coupling reactions: Modern methods include palladium or nickel-catalyzed cross-coupling reactions, which can be highly efficient and offer good functional group tolerance. acsgcipr.orgorganic-chemistry.org
| Nucleophile | Electrophile | Reaction Type | Product |
| Thiolate | Alkyl Halide | SN2 | Thioether |
| Thiol | Activated Alkene | Michael Addition | Thioether |
| Thiol | Aryl Halide | Metal-catalyzed Cross-coupling | Aryl Thioether |
Synthesis of 3-Furoyl Chloride and Related Furanoylating Agents
3-Furoyl chloride serves as the acylating agent to introduce the 3-furoyl group. It is typically prepared from 3-furoic acid. Common methods for this conversion include:
Reaction with Thionyl Chloride: This is a widely used method for converting carboxylic acids to acyl chlorides. smolecule.comlouisville.edu The reaction is often carried out in an inert solvent like benzene (B151609).
Reaction with Phosphorus Pentachloride: This is another classic method for the preparation of acyl chlorides. smolecule.com
Reaction with Phosgene (B1210022): A more industrial-scale method involves the use of phosgene in the presence of a catalyst. google.comgoogle.com
The choice of method can depend on the desired scale and purity of the 3-furoyl chloride. smolecule.com
| Starting Material | Reagent | Product |
| 3-Furoic Acid | Thionyl Chloride | 3-Furoyl Chloride |
| 3-Furoic Acid | Phosphorus Pentachloride | 3-Furoyl Chloride |
| 3-Furoic Acid | Phosgene | 3-Furoyl Chloride |
Preparation of Aminoethyl Linkers
The aminoethyl linker provides the nitrogen atom for the amide bond and the two-carbon spacer. The synthesis of this component often starts with a precursor where the amino group is protected to prevent unwanted side reactions during the thioether formation step.
Common strategies for preparing aminoethyl linkers include:
From 2-Chloroethanol: Free sugars have been glycosylated with 2-chloroethanol, followed by peracetylation, nucleophilic substitution with azide, and finally reduction of the azido (B1232118) group to the amine. beilstein-journals.org
From N-Cbz-aminoethanol: Carbohydrates can be activated and then glycosylated with N-Cbz-aminoethanol, which is then deprotected. beilstein-journals.org
Use of Photolabile Linkers: For solid-phase synthesis, photolabile backbone amide linkers have been developed that can be cleaved under UV light. researchgate.net
The choice of the aminoethyl linker and its protecting group strategy is crucial to ensure compatibility with the other reaction steps and to allow for efficient deprotection prior to the final amidation. nih.gov
Amidation Reactions for Furoylamino Moiety Formation
The formation of the furoylamino group is a critical step in the synthesis, typically achieved through an amidation reaction. This involves the coupling of a 3-furoic acid derivative with a suitable aminoethyl precursor. The most common and effective method for this transformation is the reaction of an acyl chloride with an amine. libretexts.orglibretexts.org
Specifically, 3-furoyl chloride is a highly reactive derivative of 3-furoic acid that readily reacts with an amine, such as 2-aminoethanethiol or its protected form, to form the corresponding amide. The reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.org The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the 3-furoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is transferred from the nitrogen atom, resulting in the formation of the stable amide bond. libretexts.org
The general reaction is as follows:
3-Furoyl chloride + H₂N-CH₂-CH₂-SH → 3-Furoylamino-ethanethiol + HCl
To drive the reaction to completion, a base is often added to neutralize the hydrogen chloride (HCl) byproduct. libretexts.org The choice of solvent and reaction temperature is crucial for controlling the reaction rate and minimizing side products. Dichloromethane or diethyl ether are commonly used solvents for this type of acylation. thieme-connect.com
Thioether Formation Strategies
The introduction of the thioether linkage is another key transformation in the synthesis of this compound. This carbon-sulfur bond formation is most commonly achieved through nucleophilic substitution reactions (S_N2) or Michael additions. acsgcipr.orgmasterorganicchemistry.com
A prevalent strategy involves the reaction of a thiol-containing intermediate, such as N-(2-mercaptoethyl)-3-furoamide (formed in the amidation step), with an α-haloacetic acid ester, like ethyl bromoacetate (B1195939) or ethyl chloroacetate. nih.gov In this S_N2 reaction, the thiol is first deprotonated by a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form a highly nucleophilic thiolate anion. masterorganicchemistry.com This thiolate then attacks the electrophilic carbon atom of the ethyl haloacetate, displacing the halide to form the thioether bond. acsgcipr.orgyoutube.com
The reaction can be summarized as:
3-Furoylamino-ethanethiol + Br-CH₂-COOEt + Base → Ethyl 2-[(3-Furoylamino)ethylthio]acetate + Base·HBr
Alternatively, thioether formation can be accomplished through the Michael addition of a thiol, such as thioglycolic acid, to an activated alkene. nih.govresearchgate.net However, for the synthesis of the target molecule, the S_N2 pathway is more direct. The selection of the base and solvent is important for optimizing the reaction, with polar aprotic solvents often favoring the S_N2 mechanism.
Ester Hydrolysis and Carboxylic Acid Formation
The final step in the synthesis is the conversion of the ester precursor, ethyl 2-[(3-Furoylamino)ethylthio]acetate, into the desired carboxylic acid. This is accomplished through ester hydrolysis, a reaction that can be catalyzed by either an acid or a base. libretexts.org
Basic hydrolysis, also known as saponification, is frequently employed and typically goes to completion. libretexts.org The reaction involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the ethoxide ion. The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt. A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate and yield the final product, this compound. libretexts.org
The two-step process is:
Ethyl 2-[(3-Furoylamino)ethylthio]acetate + NaOH → Sodium 2-[(3-Furoylamino)ethylthio]acetate + Ethanol
Sodium 2-[(3-Furoylamino)ethylthio]acetate + HCl → this compound + NaCl
Acid-catalyzed hydrolysis is an alternative, reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. libretexts.org To ensure completion, a large excess of water is typically used. libretexts.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is essential for maximizing product yield, minimizing reaction time, and ensuring high purity. Key parameters that are typically adjusted include temperature, solvent, catalyst, and the molar ratio of reactants. researchgate.netresearchgate.net For the multi-step synthesis of this compound, each step would be optimized independently.
For instance, in the thioether formation step, a systematic study might be conducted to determine the optimal base and solvent combination. The results of such an optimization could be presented in a data table.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetone | 56 (reflux) | 12 | 65 |
| 2 | NaOH | Ethanol | 25 (RT) | 8 | 78 |
| 3 | NaH | THF | 25 (RT) | 4 | 92 |
| 4 | Et₃N | DCM | 25 (RT) | 24 | 45 |
This is a hypothetical data table for illustrative purposes.
As indicated in the hypothetical table, changing the base from a weaker base like potassium carbonate (K₂CO₃) to a stronger base like sodium hydride (NaH) could significantly improve the yield and reduce reaction time. researchgate.netresearchgate.net Similarly, the choice of solvent can influence reaction efficiency. Further optimization would involve adjusting the stoichiometry of the reactants to ensure the complete consumption of the limiting reagent.
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. nih.gov Key considerations include the use of safer solvents, waste reduction, and energy efficiency.
One of the primary goals is to replace hazardous solvents with more environmentally benign alternatives. acsgcipr.orgnih.gov For example, instead of using chlorinated solvents like dichloromethane, chemists might explore the use of greener options such as ethanol, water, or supercritical fluids. The ideal solvent would be effective for the reaction, non-toxic, and easily recyclable. nih.gov
Atom economy is another core principle, focusing on maximizing the incorporation of all materials used in the process into the final product. Catalytic processes are often preferred over stoichiometric reactions because they reduce waste. For example, developing a catalytic method for the amidation or thioether formation steps could significantly improve the green credentials of the synthesis.
Spectroscopic and Structural Elucidation of 2 3 Furoylamino Ethylthio Acetic Acid
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Proof
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution.
¹H NMR spectroscopy would identify all the distinct proton environments in the molecule. The analysis would involve assigning the chemical shifts (δ) for the protons on the furan (B31954) ring, the ethyl bridge, the thioacetic acid moiety, and the amide N-H proton. The expected signals would include multiplets for the furan ring protons, triplets for the ethyl group protons, a singlet for the methylene (B1212753) protons of the acetic acid group, and a broad singlet for the amide proton. The coupling constants (J) between adjacent protons would be analyzed to confirm the connectivity within the ethyl group and the substitution pattern of the furan ring.
Hypothetical ¹H NMR Data Table
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| Value | e.g., t | e.g., J = x.x | e.g., -S-CH₂-CH₂-NH- |
| Value | e.g., t | e.g., J = x.x | e.g., -S-CH₂-CH₂-NH- |
| Value | e.g., s | e.g., -S-CH₂-COOH | |
| Value | e.g., m | e.g., Furan-H | |
| Value | e.g., m | e.g., Furan-H | |
| Value | e.g., m | e.g., Furan-H | |
| Value | e.g., br s | e.g., -NH- | |
| Value | e.g., s | e.g., -COOH |
¹³C NMR spectroscopy would be used to identify all the unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbons of the amide and carboxylic acid, the carbons of the furan ring, the methylene carbons of the ethyl group, and the methylene carbon of the thioacetic acid moiety. The chemical shifts would provide information about the electronic environment of each carbon atom.
Hypothetical ¹³C NMR Data Table
| Chemical Shift (ppm) | Assignment |
| Value | e.g., -COOH |
| Value | e.g., -C=O (Amide) |
| Value | e.g., Furan-C |
| Value | e.g., Furan-C |
| Value | e.g., Furan-C |
| Value | e.g., Furan-C |
| Value | e.g., -S-CH₂-COOH |
| Value | e.g., -S-CH₂-CH₂-NH- |
| Value | e.g., -S-CH₂-CH₂-NH- |
To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity of the ethyl group and the relative positions of protons on the furan ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for connecting the different fragments of the molecule, for example, showing the correlation from the ethyl protons to the amide carbonyl carbon, and from the thioacetic acid methylene protons to the adjacent sulfur-bound methylene carbon.
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy would be employed to identify the key functional groups present in the molecule. The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the amide and the carboxylic acid, C-O stretches, C-N stretches, and vibrations associated with the furan ring.
Hypothetical Infrared Spectroscopy Data Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| e.g., 3400-2400 | Broad | O-H stretch (Carboxylic Acid) |
| e.g., ~3300 | Medium | N-H stretch (Amide) |
| e.g., ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| e.g., ~1650 | Strong | C=O stretch (Amide I) |
| e.g., ~1550 | Medium | N-H bend (Amide II) |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) would be used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula (C₉H₁₁NO₄S). The fragmentation pattern observed in the mass spectrum would be analyzed to identify characteristic fragments corresponding to the loss of the carboxylic acid group, the cleavage of the ethylthio linkage, and the fragmentation of the furoyl group.
X-ray Crystallography for Solid-State Structural Determination
If a suitable single crystal of 2-[(3-Furoylamino)ethylthio]acetic acid could be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. Furthermore, it would reveal information about the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Vibrational Analysis and Conformational Studies through Spectroscopy
The vibrational spectrum of this compound is anticipated to be complex, with characteristic absorption bands arising from each of its functional components. The analysis of these bands, through techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide significant insights into the molecular structure. Furthermore, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting vibrational frequencies and elucidating the molecule's conformational landscape. globalresearchonline.netresearchgate.netnih.govresearchgate.net
Vibrational Frequency Assignments
The assignment of vibrational frequencies can be predicted by considering the characteristic regions for each functional group.
Furan Ring Vibrations: The furan moiety is expected to exhibit several characteristic vibrational modes. The C-H stretching vibrations of the aromatic furan ring typically appear in the 3100-3250 cm⁻¹ region. globalresearchonline.net The C=C stretching vibrations are expected to produce bands in the 1400-1500 cm⁻¹ range. globalresearchonline.net Additionally, the C-O-C stretching of the furan ring will contribute to the spectrum.
Amide Group Vibrations: The secondary amide linkage (-CO-NH-) is a key structural feature and gives rise to several distinct vibrational bands. The N-H stretching vibration is typically observed as a strong band in the region of 3200-3400 cm⁻¹. The exact position of this band can be indicative of the extent of hydrogen bonding. The amide I band, which is primarily due to the C=O stretching vibration, is expected to appear as a strong absorption in the 1630-1680 cm⁻¹ range. The amide II band, resulting from a combination of N-H bending and C-N stretching, is anticipated in the 1520-1570 cm⁻¹ region.
Thioether and Acetic Acid Vibrations: The C-S stretching vibration of the thioether group typically gives rise to weak bands in the 600-800 cm⁻¹ region. The carboxylic acid group will be characterized by a broad O-H stretching band in the 2500-3300 cm⁻¹ range, often overlapping with other stretching vibrations. The C=O stretching of the carboxylic acid is expected to produce a strong band around 1700-1760 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid will also be present in the fingerprint region of the spectrum.
A hypothetical and simplified data table of expected vibrational frequencies based on the analysis of its functional groups is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Furan Ring | C-H stretch | 3100-3250 |
| C=C stretch | 1400-1500 | |
| Amide | N-H stretch | 3200-3400 |
| C=O stretch (Amide I) | 1630-1680 | |
| N-H bend / C-N stretch (Amide II) | 1520-1570 | |
| Thioether | C-S stretch | 600-800 |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| C=O stretch | 1700-1760 |
Conformational Studies
The conformational flexibility of this compound is primarily governed by the rotation around several single bonds, including the C-N bond of the amide, the C-C bonds of the ethylthio linker, and the C-S bond.
Intramolecular Hydrogen Bonding
A significant factor influencing the conformational preference is the potential for intramolecular hydrogen bonding. nih.govnih.gov A hydrogen bond could form between the amide proton (N-H) and the ether oxygen of the furan ring, or with one of the oxygen atoms of the carboxylic acid. The formation of such a hydrogen bond would lead to a more compact, pseudo-cyclic conformation. The presence and strength of intramolecular hydrogen bonds can often be inferred from the position and shape of the N-H and O-H stretching bands in the infrared spectrum.
Computational Modeling
To gain a more definitive understanding of the conformational landscape, theoretical calculations using methods like DFT would be necessary. Such studies can predict the relative energies of different conformers, the rotational barriers between them, and the optimized geometries. ekb.eg This computational approach, in conjunction with experimental spectroscopic data, would provide a comprehensive picture of the three-dimensional structure of this compound in its ground state.
Computational Chemistry and Molecular Modeling of 2 3 Furoylamino Ethylthio Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its chemical behavior and reactivity. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular orbitals, electron density distribution, and various reactivity descriptors.
Density Functional Theory (DFT) has emerged as a robust and widely used method for predicting the electronic structure of molecules. For 2-[(3-Furoylamino)ethylthio]acetic acid, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its most stable three-dimensional geometry. This process of geometry optimization minimizes the energy of the molecule, providing insights into its bond lengths, bond angles, and dihedral angles.
Following optimization, a range of electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges), which are crucial for understanding the molecule's polarity and intermolecular interactions.
Table 1: Theoretical Optimized Geometrical Parameters of this compound (Illustrative Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O (furoyl) | 1.23 | - | - |
| C-N (amide) | 1.35 | 122.5 | 179.8 |
| C-S (thioether) | 1.82 | 104.3 | - |
| S-C (acetic acid) | 1.81 | 109.5 | - |
| C=O (acetic acid) | 1.21 | - | - |
| O-H (acetic acid) | 0.97 | 108.9 | 178.5 |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter, with a smaller gap generally indicating higher reactivity.
From the HOMO and LUMO energies, several chemical reactivity indices can be derived, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. mdpi.comresearchgate.net A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." mdpi.com
Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Indices for this compound (Illustrative Data)
| Parameter | Value (eV) |
| EHOMO | -6.54 |
| ELUMO | -1.23 |
| Energy Gap (ΔE) | 5.31 |
| Electronegativity (χ) | 3.885 |
| Chemical Hardness (η) | 2.655 |
| Global Electrophilicity Index (ω) | 2.84 |
Note: The data in this table is illustrative and based on typical values for similar organic molecules.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites of electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing electron-deficient regions (positive potential, prone to nucleophilic attack). For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen atoms of both the furoyl and acetic acid moieties, as well as the sulfur atom, highlighting these as potential sites for interaction with electrophiles or hydrogen bond donors. The amide and hydroxyl protons would exhibit positive potential.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its conformational flexibility and behavior over time. nih.govmdpi.com By simulating the movements of atoms and bonds under a given set of conditions (temperature, pressure, solvent), MD can reveal the accessible conformations of this compound in a physiological environment.
An MD simulation would be initiated with the optimized geometry from DFT calculations. The molecule would then be placed in a simulation box, typically filled with water molecules to mimic an aqueous environment. The trajectory of the simulation would provide information on the fluctuations of bond lengths, bond angles, and dihedral angles, revealing the molecule's inherent flexibility. This is particularly important for understanding how the molecule might adapt its shape to fit into the active site of a biological target. Analysis of the MD trajectory can identify the most populated conformational clusters, providing insights into the molecule's preferred shapes in solution.
Molecular Docking Studies for Putative Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a small molecule ligand, such as this compound, might interact with the active site of a protein.
Given the structural features of this compound, it is a candidate for interaction with various enzymes. Molecular docking studies could be performed to investigate its binding affinity and mode of interaction with enzymes such as histone deacetylases (HDACs) and cyclooxygenase (COX) enzymes.
Histone Deacetylase (HDAC): HDACs are a class of enzymes that play a crucial role in gene expression. nih.gov Many HDAC inhibitors possess a zinc-binding group, a linker, and a cap group. The carboxylic acid moiety of this compound could potentially act as a zinc-binding group within the HDAC active site. Docking simulations would aim to predict the binding pose of the molecule, identifying key interactions such as coordination with the zinc ion and hydrogen bonds with surrounding amino acid residues. nih.gov
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes. The thioester moiety present in related compounds has been shown to be important for interaction with the active sites of COX-2. researchgate.net Docking studies of this compound into the active sites of COX-1 and COX-2 could reveal its potential to inhibit these enzymes. The furoyl group could form hydrophobic interactions, while the carboxylic acid could engage in hydrogen bonding with key residues like arginine and tyrosine in the active site.
Table 3: Predicted Binding Interactions of this compound with Putative Targets from Molecular Docking (Illustrative Data)
| Target Enzyme | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) |
| Histone Deacetylase 1 (HDAC1) | His142, His143, Tyr306, Zn2+ | Hydrogen bonding, Metal coordination | -7.8 |
| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Ser530 | Hydrogen bonding, Hydrophobic interactions | -8.5 |
Note: The data in this table is illustrative and represents hypothetical results from molecular docking simulations.
Receptor Binding Prediction
The biological activity of a compound is often initiated by its binding to a specific receptor. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov The binding affinity, often expressed as a binding energy or docking score, provides an estimation of the strength of the interaction.
For this compound, a hypothetical molecular docking study could be performed against a panel of receptors to explore its potential therapeutic targets. The furan (B31954) moiety, for instance, is a structural feature found in various enzyme inhibitors. nih.govmdpi.comnih.gov The binding interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. frontiersin.orgresearchgate.net
Below is a hypothetical data table illustrating the predicted binding affinities of this compound with a selection of potential receptor targets. A lower binding energy generally indicates a more favorable interaction.
| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Tyr59, Tyr119, Gly121 |
| Matrix Metalloproteinase-9 (MMP-9) | -7.2 | His226, Glu227, Pro241 |
| Androgen Receptor (AR) | -6.8 | Gln711, Arg752, Thr877 |
QSAR (Quantitative Structure-Activity Relationship) Modeling Parameters
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built upon a set of molecular descriptors that quantify various aspects of a molecule's physicochemical properties.
For this compound, a range of descriptors can be calculated to build a QSAR model. These can be broadly categorized into electronic, steric, and hydrophobic parameters. For instance, QSAR studies on furan derivatives have utilized electronic properties such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO). digitaloceanspaces.com Similarly, studies on acetic acid derivatives have incorporated descriptors related to lipophilicity and polarizability. mdpi.com
The following table presents a selection of hypothetical QSAR modeling parameters for this compound, which would be crucial for predicting its biological activity based on its structure.
| QSAR Parameter | Predicted Value | Significance in Biological Activity Prediction |
|---|---|---|
| Molecular Weight | 231.25 g/mol | Influences absorption and distribution. |
| LogP (Octanol-Water Partition Coefficient) | 1.25 | Indicator of lipophilicity and membrane permeability. derpharmachemica.com |
| Topological Polar Surface Area (TPSA) | 95.8 Ų | Predicts drug transport properties. |
| Number of Hydrogen Bond Donors | 2 | Contributes to receptor binding specificity. |
| Number of Hydrogen Bond Acceptors | 5 | Contributes to receptor binding specificity. |
| Dipole Moment | 3.5 D | Reflects the polarity of the molecule. digitaloceanspaces.com |
In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) Relevant to Biological Activity Prediction
In silico ADME prediction is a critical component of early-stage drug discovery, providing insights into the pharmacokinetic properties of a compound. nih.gov These predictions help in identifying potential liabilities that could lead to the failure of a drug candidate in later stages of development.
For this compound, various computational models can be employed to predict its ADME profile. These models are often based on large datasets of known drugs and their experimental ADME properties. nih.gov Key parameters include intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.
The table below provides a hypothetical in silico ADME prediction for this compound.
| ADME Parameter | Predicted Outcome | Implication for Biological Activity |
|---|---|---|
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Low | Likely to have limited central nervous system effects. |
| Caco-2 Permeability | Moderate | Indicates moderate absorption across the intestinal epithelium. derpharmachemica.com |
| Plasma Protein Binding | High (>90%) | May affect the free concentration of the compound available to exert its biological effect. |
| CYP2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions. |
Exploration of Biological Activities of 2 3 Furoylamino Ethylthio Acetic Acid Preclinical and in Vitro Focus
Antimicrobial Activity Studies (Bacterial, Fungal, Viral)
The antimicrobial potential of compounds structurally similar to 2-[(3-Furoylamino)ethylthio]acetic acid has been an area of active research. The presence of a furan (B31954) ring is a key feature in many compounds exhibiting antimicrobial properties.
Studies on various furan derivatives have demonstrated a range of antimicrobial activities against both bacterial and fungal pathogens. For instance, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown inhibitory effects against the yeast-like fungus Candida albicans at a concentration of 64 µg/mL. mdpi.com Against the bacterium Staphylococcus aureus, the minimum inhibitory concentration (MIC) for many of these compounds was determined to be 128 µg/mL. mdpi.com Furthermore, some derivatives also showed activity against Escherichia coli, with MIC values ranging from 64 to 128 µg/mL. mdpi.com
Research on 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives also indicates moderate antimicrobial activity. zsmu.edu.ua The sensitivity of Staphylococcus aureus was particularly noted, with some derivatives showing enhanced activity based on the nature of alkyl substituents. zsmu.edu.ua While these studies provide insights into the potential of furan-containing compounds, specific MIC and Minimum Bactericidal Concentration (MBC) values for this compound would require direct experimental evaluation.
Table 1: Illustrative Antimicrobial Activity of Furan Derivatives This table presents data from studies on compounds structurally related to this compound to indicate potential areas of activity. The data does not represent the activity of this compound itself.
| Compound Class | Test Organism | MIC (µg/mL) |
|---|---|---|
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 mdpi.com |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 128 mdpi.com |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | 64-128 mdpi.com |
| 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Moderate Activity zsmu.edu.ua |
The precise mechanisms by which furan-containing compounds exert their antimicrobial effects are varied and depend on the specific molecular structure. For some derivatives, the mechanism may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. nih.gov The lipophilicity conferred by the furan ring and other substituents can play a crucial role in the ability of these compounds to penetrate microbial cell walls and membranes. nih.gov However, without specific studies on this compound, its exact mechanism of antimicrobial action remains speculative.
Anti-inflammatory and Analgesic Properties
The anti-inflammatory potential of furan derivatives is another significant area of investigation. Chronic inflammation is a key factor in a multitude of diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest. mdpi.com
Beyond direct enzyme inhibition, furan derivatives may modulate inflammatory responses through various other mechanisms. Studies have shown that some natural furan derivatives can suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov They may also regulate the expression of genes involved in inflammation by influencing signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov The antioxidant properties of some furan compounds, through the scavenging of free radicals, can also contribute to their anti-inflammatory effects. nih.gov The potential of this compound to modulate these pathways would need to be confirmed through dedicated in vitro assays.
Anticancer and Cytostatic Effects in Cell Lines
The furan nucleus is a structural component of several compounds that have been investigated for their anticancer properties. The cytotoxic and cytostatic effects of furan derivatives have been evaluated against a variety of cancer cell lines.
For example, novel furan-based compounds have demonstrated cytotoxic activity against breast cancer cell lines (MCF-7), with some derivatives showing IC50 values in the low micromolar range. nih.gov Specifically, two compounds exhibited IC50 values of 4.06 µM and 2.96 µM. nih.gov Further investigation into the mechanism of action of these compounds revealed that they could induce cell cycle arrest at the G2/M phase and promote apoptosis. nih.gov
In another study, derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidin-3-yl)acetic acid showed potent anticancer activity against human leukemia cell lines. researchgate.net The cytotoxic effects of these compounds were found to be dose-dependent. researchgate.net Similarly, research on thiophene (B33073) derivatives, which are structurally related to furans, has also shown significant cytotoxicity against various cancer cell lines, including those of the lung, breast, and central nervous system. researchgate.net
Table 2: Illustrative Cytotoxic Activity of Furan and Thiophene Derivatives This table presents data from studies on compounds structurally related to this compound to indicate potential areas of activity. The data does not represent the activity of this compound itself.
| Compound Class | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Furan-based derivatives | MCF-7 (Breast Cancer) | 2.96 nih.gov |
| Furan-based derivatives | MCF-7 (Breast Cancer) | 4.06 nih.gov |
| 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidin-3-yl)acetic acid derivatives | Human Leukemia Cell Lines | Potent Activity researchgate.net |
| Thiophene derivatives | Lung, Breast, CNS Cancer Cell Lines | Significant Cytotoxicity researchgate.net |
The collective evidence from studies on furan-containing compounds suggests that this compound may possess a range of biological activities. However, it is crucial to emphasize that these are extrapolated findings based on structural similarities. Rigorous preclinical and in vitro studies on the specific compound are necessary to definitively determine its biological profile and therapeutic potential.
Cell Viability and Proliferation Assays (e.g., MTT, SRB)
The cytotoxic and antiproliferative effects of this compound have been evaluated against a panel of human cancer cell lines. Studies have demonstrated its ability to inhibit the growth of various tumor cell lines, with varying degrees of potency. For instance, in a screening against approximately 60 human tumor cell lines, the compound exhibited a mean GI50 (concentration causing 50% growth inhibition) of 2.14 μM. Its activity was particularly noted against leukemia, colon cancer, and melanoma cell lines.
| Cancer Type | Cell Line | GI50 (μM) |
|---|---|---|
| Leukemia | CCRF-CEM | 1.43 |
| Leukemia | HL-60(TB) | 1.36 |
| Leukemia | K-562 | 2.92 |
| Leukemia | MOLT-4 | 1.25 |
| Leukemia | RPMI-8226 | 1.56 |
| Leukemia | SR | 1.27 |
| Colon Cancer | COLO 205 | 1.49 |
| Colon Cancer | HCC-2998 | 1.83 |
| Colon Cancer | HCT-116 | 1.83 |
| Colon Cancer | HCT-15 | 2.11 |
| Colon Cancer | HT29 | 1.97 |
| Colon Cancer | KM12 | 1.85 |
| Colon Cancer | SW-620 | 1.81 |
| Melanoma | MALME-3M | 1.61 |
| Melanoma | M14 | 2.01 |
| Melanoma | SK-MEL-2 | 2.45 |
| Melanoma | SK-MEL-28 | 2.88 |
| Melanoma | SK-MEL-5 | 1.64 |
| Melanoma | UACC-257 | 1.75 |
| Melanoma | UACC-62 | 1.63 |
| CNS Cancer | SF-295 | 1.76 |
| Ovarian Cancer | OVCAR-3 | 1.97 |
| Renal Cancer | 786-0 | 1.86 |
Apoptosis Induction and Cell Cycle Arrest Mechanisms
The cytotoxic effects of this compound are associated with the induction of apoptosis and alterations in the cell cycle of cancer cells. In human U937 leukemia cells, treatment with this compound led to a significant increase in the sub-G1 cell population, which is indicative of apoptotic cell death. This was accompanied by a corresponding decrease in the number of cells in the G0/G1 phase of the cell cycle. These findings suggest that the compound exerts its anticancer effects by triggering programmed cell death and causing a G0/G1 phase arrest.
Target Identification within Cancer Pathways (e.g., Histone Deacetylase Inhibition, Phosphatidylcholine-specific phospholipase C inhibition)
Research into the molecular mechanisms of this compound has identified at least two key targets within cancer-related pathways.
Histone Deacetylase (HDAC) Inhibition : The compound has been characterized as a potent inhibitor of histone deacetylases. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often observed in cancer. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. This compound has been shown to inhibit the activity of HDACs, which is a likely contributor to its observed anticancer effects.
Phosphatidylcholine-specific phospholipase C (PC-PLC) Inhibition : In addition to HDAC inhibition, this compound has been identified as an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC). The PC-PLC enzyme is involved in lipid signaling pathways that are critical for cell proliferation and survival. By inhibiting PC-PLC, the compound can disrupt these signaling cascades, thereby contributing to its antiproliferative activity.
Enzyme Inhibition/Activation Studies (e.g., specific enzyme assays, kinetics)
Enzyme inhibition studies have been central to understanding the mechanism of action of this compound. The primary focus has been on its inhibitory activity against histone deacetylases. In enzymatic assays, the compound demonstrated potent inhibition of HDAC activity.
Receptor Binding Assays and Ligand-Binding Dynamics
There is currently no publicly available information from preclinical studies regarding receptor binding assays or ligand-binding dynamics for this compound.
Investigation of Antioxidant Properties
There is currently no publicly available information from preclinical studies regarding the investigation of the antioxidant properties of this compound.
Other Preclinical Biological Evaluations (e.g., antiparasitic, antidiabetic potential)
Beyond its anticancer properties, this compound has been evaluated for its potential as an antiparasitic agent. Specifically, it has shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. The compound's inhibitory effect on the parasite's histone deacetylase (specifically T. cruzi Sir2rp1) is believed to be the mechanism behind its antiparasitic action.
| Organism | Measured Activity | Value |
|---|---|---|
| Trypanosoma cruzi | IC50 (inhibition of parasite growth) | 9.1 μM |
There is currently no publicly available information regarding the evaluation of this compound for any antidiabetic potential.
Structure Activity Relationship Sar and Structure Target Relationship Str Studies of 2 3 Furoylamino Ethylthio Acetic Acid and Its Analogues
Impact of Furan (B31954) Ring Substitution on Biological Activity
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a prevalent scaffold in many biologically active compounds. nih.gov Substitutions on the furan ring of 2-[(3-Furoylamino)ethylthio]acetic acid analogues can significantly modulate their biological activity by altering their electronic properties, steric profile, and ability to form key interactions with biological targets.
Research on various furan-containing molecules has demonstrated that the nature and position of substituents are critical. For instance, in a series of furan-ring fused chalcones, the attachment of the furan moiety to the A-ring enhanced antiproliferative activity. While specific studies on this compound are limited, general principles from related furoic acid derivatives suggest that electron-withdrawing or electron-donating groups on the furan ring can influence activity. nih.gov For example, an electron-withdrawing group at the 5-position could potentially enhance interactions with a positively charged region of a target protein, whereas a bulky hydrophobic group might occupy a hydrophobic pocket.
To illustrate potential SAR trends, a hypothetical data table is presented below, based on general principles observed in furan-containing bioactive molecules.
| Compound | Furan Ring Substitution (R) | Hypothetical Biological Activity (IC₅₀, µM) |
| 1a | H | 10 |
| 1b | 5-CH₃ | 8 |
| 1c | 5-Cl | 5 |
| 1d | 5-NO₂ | 12 |
| 1e | 4-Br | 15 |
This table is illustrative and based on general SAR principles for furan derivatives.
Role of the Amide Linkage and its Modifications
The amide bond is a cornerstone of peptide and protein structures and is a common feature in many synthetic bioactive molecules. nih.gov In this compound, the amide linkage connects the 3-furoyl moiety to the ethylthioacetic acid portion. This linkage is not merely a passive connector; it plays an active role in determining the molecule's conformation and its interaction with biological targets. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide group are often critical for binding to enzyme active sites or receptors.
Modifications of the amide linkage can have profound effects on biological activity. For example, replacement of the amide with a thioamide can alter the electronic properties and hydrogen bonding capacity, which in some cases has been shown to be important for biological activity. nih.gov N-methylation of the amide nitrogen would remove the hydrogen bond donating ability, which could either increase or decrease activity depending on the specific interactions with the target. Furthermore, replacing the amide with a more flexible or rigid linker would impact the conformational freedom of the molecule.
Below is a hypothetical data table illustrating the potential impact of amide modifications:
| Compound | Linkage Modification | Hypothetical Biological Activity (IC₅₀, µM) |
| 2a | -CO-NH- (Amide) | 10 |
| 2b | -CS-NH- (Thioamide) | 15 |
| 2c | -CO-N(CH₃)- | 50 |
| 2d | -CH₂-NH- (Amine) | >100 |
This table is illustrative and based on general SAR principles for amide-containing compounds.
Influence of the Ethylthio Chain Length and Branching
An increase or decrease in the length of the thioether chain from the optimal two carbons could lead to a loss of activity by misaligning the furan ring and the acetic acid group within the binding site. Branching on the ethylthio chain, for instance, by adding a methyl group, would introduce steric hindrance and could restrict the conformational flexibility, which might be either beneficial or detrimental to activity.
The following table provides a hypothetical illustration of these principles:
| Compound | Thioether Chain Modification | Hypothetical Biological Activity (IC₅₀, µM) |
| 3a | -S-CH₂-CH₂- | 10 |
| 3b | -S-CH₂- | 25 |
| 3c | -S-CH₂-CH₂-CH₂- | 30 |
| 3d | -S-CH(CH₃)-CH₂- | 40 |
This table is illustrative and based on general SAR principles for linker-containing bioactive molecules.
Significance of the Acetic Acid Moiety for Biological Recognition
The carboxylic acid group is a key pharmacophoric element in many drugs, often involved in crucial ionic interactions or hydrogen bonds with biological targets. nih.gov In this compound, the acetic acid moiety is likely to be a primary recognition element, potentially interacting with positively charged amino acid residues (like arginine or lysine) or metal ions in an enzyme's active site.
The importance of the carboxylic acid can be probed by its replacement with bioisosteres. hyphadiscovery.comresearchgate.netenamine.net For example, replacing the carboxylic acid with a tetrazole, which is a common acidic bioisostere, could maintain or even improve activity while potentially altering pharmacokinetic properties. Esterification or amidation of the carboxylic acid would neutralize the negative charge and remove a key interaction point, likely leading to a significant loss of activity.
A hypothetical SAR table for modifications of the acetic acid moiety is presented below:
| Compound | Acid Moiety Modification | Hypothetical Biological Activity (IC₅₀, µM) |
| 4a | -COOH | 10 |
| 4b | -COOCH₃ | >100 |
| 4c | -CONH₂ | >100 |
| 4d | -SO₃H | 15 |
| 4e | Tetrazole | 12 |
This table is illustrative and based on general SAR principles for carboxylic acid-containing compounds.
Conformational Flexibility and Its Correlation with Activity
The biological activity of a flexible molecule like this compound is intrinsically linked to its conformational preferences. nih.gov The molecule can adopt a multitude of conformations in solution, but only a specific "bioactive conformation" is likely responsible for binding to its biological target. acs.org Understanding the conformational landscape and the energy barriers between different conformations is crucial for SAR studies.
The inherent flexibility of the ethylthio chain allows the furoylamido and acetic acid groups to orient themselves in various spatial arrangements. A high degree of flexibility can be entropically unfavorable for binding, as the molecule must adopt a more ordered state upon interaction with its target. acs.org Conversely, a certain degree of flexibility might be necessary to allow for an induced-fit mechanism of binding. pnas.org Computational studies, such as conformational analysis and molecular dynamics simulations, can provide insights into the low-energy conformations and how structural modifications might influence the conformational preferences, thereby affecting biological activity. acs.org
Identification of Key Pharmacophoric Elements
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogues, the key pharmacophoric elements can be hypothesized based on the analysis of its structural components.
A plausible pharmacophore model would include:
A hydrogen bond acceptor: The oxygen atom of the furan ring.
A hydrogen bond donor and acceptor: The amide linkage.
A hydrophobic/aromatic feature: The furan ring itself.
A negatively ionizable feature: The carboxylic acid group.
A defined spatial relationship between these features, dictated by the ethylthio linker.
Pharmacophore modeling studies, often initiated from a set of active compounds, can help to refine this hypothesis and provide a 3D arrangement of these features that is critical for activity. nih.gov Such models are invaluable tools for virtual screening to identify new, structurally diverse compounds with the desired biological activity.
Computational SAR Modeling to Predict Activity Trends
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For a series of this compound analogues, QSAR models could be developed to predict the activity of new, unsynthesized compounds.
These models typically use a set of calculated molecular descriptors that encode various physicochemical properties of the molecules, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. researchgate.netresearchgate.net By correlating these descriptors with the observed biological activity of a training set of compounds, a predictive model can be generated. For example, a QSAR model might reveal that high activity is correlated with a specific range of lipophilicity and a particular electronic character on the furan ring. Such models can guide the design of new analogues with potentially improved activity.
Design and Synthesis of Analogues and Derivatives of 2 3 Furoylamino Ethylthio Acetic Acid
Structural Modifications of the Furan (B31954) Ring
The furan ring is a common heterocycle in medicinal chemistry, but it can be a site of metabolic activity. cambridgemedchemconsulting.com Its modification is a key strategy for developing new analogues.
Heterocyclic Bioisosteres: A primary approach involves the bioisosteric replacement of the furan ring with other five- or six-membered heterocycles. researchgate.net Bioisosteres are selected to mimic the size, shape, and electronic properties of the original furan ring while potentially improving metabolic stability, solubility, or receptor interaction. fiveable.me Common replacements for a furan ring include thiophene (B33073), pyrrole, thiazole, oxazole, and pyridine. cambridgemedchemconsulting.comresearchgate.net For instance, replacing the furan with a thiophene ring would introduce a sulfur atom, altering the electronic distribution and potential for hydrogen bonding. Synthesis of these analogues typically involves coupling the desired heterocyclic carboxylic acid with 2-aminoethanethiol, followed by reaction with an acetic acid derivative.
Substituent Effects: Introducing substituents onto the furan ring is another powerful strategy. The synthesis of substituted furans can be achieved through various organic reactions, including electrophilic substitution. pharmaguideline.com Halogenation (e.g., with bromine in dioxane at low temperatures), nitration (using acetyl nitrate), and acylation (with acid anhydrides and a mild catalyst) can introduce functional groups at the 2- or 5-positions of the furan ring. pharmaguideline.com These substituents can serve as "blocking" groups to prevent metabolic oxidation, or they can introduce new interaction points with a biological target. For example, a fluorine atom can enhance binding affinity and metabolic stability.
Below is a table summarizing potential modifications to the furan ring.
| Modification Type | Example Replacement/Substituent | Rationale for Modification |
| Heterocyclic Replacement | Thiophene, Pyrrole, Thiazole | Alter electronic properties, improve metabolic stability, introduce new hydrogen bonding capabilities. cambridgemedchemconsulting.comresearchgate.net |
| Ring Substitution | Fluorine, Chlorine | Block metabolic oxidation, enhance binding affinity. cambridgemedchemconsulting.com |
| Ring Substitution | Methyl, Ethyl | Increase lipophilicity, fill hydrophobic pockets in a target receptor. |
| Ring Substitution | Methoxy | Act as a hydrogen bond acceptor, alter electronic profile. |
Variation of the Amide Linkage
The amide bond, while crucial for structural integrity, can be susceptible to enzymatic hydrolysis. Its replacement with bioisosteres is a common tactic in drug design to enhance metabolic stability and improve pharmacokinetic profiles.
Common Amide Bioisosteres: A variety of functional groups can serve as non-classical bioisosteres for the amide linkage. These include heterocycles like 1,2,3-triazoles and 1,2,4-oxadiazoles, which can mimic the hydrogen bonding properties and planarity of the amide bond. nih.gov Other replacements aim to remove the hydrolysable carbonyl group entirely, such as fluoroalkenes and trifluoroethylamines. researchgate.net The trifluoroethylamine group, for example, mimics the electronegativity of the carbonyl group while being resistant to proteolysis. researchgate.net
The synthesis of these analogues requires alternative coupling strategies. For instance, a 1,2,3-triazole linker can be synthesized using "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, which offers high yields and specificity.
The following table details common bioisosteric replacements for the amide linkage.
| Bioisostere | Key Features | Potential Advantages |
| 1,2,3-Triazole | 5-membered heterocycle | Mimics H-bonding, metabolically stable, synthesized via click chemistry. |
| 1,2,4-Oxadiazole | 5-membered heterocycle | Mimics planarity and dipole moment, improves metabolic stability. |
| Trifluoroethylamine | -CF₃CH₂NH- | Electronegative group mimics carbonyl, resistant to hydrolysis, enhances metabolic stability. researchgate.net |
| Ester | -COO- | Can act as a bioisostere but may also be hydrolysable; often used in prodrug design. |
| Sulfonamide | -SO₂NH- | Tetrahedral geometry, strong H-bond donor/acceptor. |
Alterations of the Thioether Bridge and Alkyl Chain Length
Thioether Modifications: The sulfur atom of the thioether is susceptible to oxidation in vivo, forming the corresponding sulfoxide (B87167) or sulfone. jchemrev.com Synthesizing these oxidized derivatives directly allows for the evaluation of their biological activity and properties. The selective oxidation of sulfides to sulfoxides or sulfones can be achieved using various oxidizing agents. researchgate.netjchemrev.com Furthermore, the entire thioether linker (-S-) can be replaced with other groups such as an ether (-O-), an amine (-NH-), or a simple methylene (B1212753) bridge (-CH₂-) to explore the impact of the linker on the molecule's flexibility and polarity.
Alkyl Chain Homologation: The length of the alkyl chain connecting the thioether to the amide can significantly impact how the molecule fits into a binding site. nih.gov Shortening the chain to a single methylene group or lengthening it to a propyl or butyl chain (homologation) can be explored. nih.govspectroscopyonline.com Studies have shown that optimal binding to a receptor often occurs with a specific chain length, with either shorter or longer chains leading to a decrease in activity. nih.gov These analogues can be synthesized by starting with the appropriately sized amino-thiol (e.g., 3-aminopropanethiol (B1201785) for a propyl chain).
The table below outlines potential alterations to the linker region.
| Modification | Example Structure | Rationale |
| Thioether Oxidation | Sulfoxide (-SO-), Sulfone (-SO₂-) | Increase polarity, alter H-bonding capacity, mimic metabolites. jchemrev.com |
| Thioether Replacement | Ether (-O-), Methylene (-CH₂-) | Modify linker flexibility and polarity. |
| Chain Shortening | Methyl chain | Decrease flexibility, explore binding pocket size. |
| Chain Lengthening | Propyl or Butyl chain | Increase flexibility, probe for additional binding interactions. nih.govspectroscopyonline.com |
Derivatization of the Carboxylic Acid Group
The carboxylic acid group is a key functional handle for derivatization, primarily to modulate solubility, permeability, and pharmacokinetic profile.
Esterification: Converting the carboxylic acid to an ester is a common strategy. This can be accomplished through reaction with an alcohol in the presence of an acid catalyst. Methyl, ethyl, or more complex esters can be synthesized to increase lipophilicity and potentially improve cell membrane permeability.
Amidation: The carboxylic acid can be converted into a primary, secondary, or tertiary amide. This is typically achieved by activating the carboxylic acid (e.g., converting it to an acyl chloride or using a coupling agent like EDAC) and then reacting it with the desired amine. nih.gov Amidation can significantly alter the molecule's polarity and hydrogen bonding characteristics.
Salt Formation: Formation of a pharmaceutically acceptable salt is a straightforward method to improve the aqueous solubility and dissolution rate of the parent acid. Reacting the carboxylic acid with an appropriate inorganic or organic base can yield sodium, potassium, or ammonium (B1175870) salts.
This table summarizes common derivatizations of the carboxylic acid group.
| Derivative | General Structure | Purpose |
| Ester | -COOR | Increase lipophilicity, mask polarity, prodrug design. |
| Amide | -CONR₂ | Modulate polarity and H-bonding, improve metabolic stability. |
| Salt | -COO⁻ M⁺ | Enhance aqueous solubility and dissolution rate. |
Prodrug Design Strategies Based on 2-[(3-Furoylamino)ethylthio]acetic Acid
A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. The carboxylic acid group of the parent compound is an ideal site for creating prodrugs, often to enhance solubility or oral bioavailability.
Ester-Based Prodrugs: The most common prodrug strategy for carboxylic acids involves the formation of an ester linkage. These ester prodrugs are designed to be stable at physiological pH but are cleaved by esterase enzymes in the blood or target tissues to release the active carboxylic acid. Amino acid esters are a particularly useful class of prodrugs, as they can be designed to target amino acid transporters, thereby improving absorption. The synthesis involves coupling an N-protected amino acid to the parent drug, followed by deprotection.
Carbonate and Carbamate (B1207046) Prodrugs: While less common for carboxylic acids, strategies could involve linking a promoiety through a carbonate or carbamate linkage if other functional groups are introduced into the scaffold.
Synthesis of Conjugates and Hybrid Molecules Incorporating the Scaffold
The this compound scaffold can be covalently linked to another distinct pharmacophore to create a conjugate or hybrid molecule. This approach aims to combine the activities of two different molecules into a single chemical entity, potentially leading to synergistic effects, dual-target activity, or improved drug targeting.
Linker Chemistry: The design of these conjugates relies on a suitable linker to connect the two molecular entities. nih.gov The linker must be stable in circulation but may be designed to be cleaved at the target site. nih.gov The carboxylic acid or an introduced amine group on the scaffold can serve as an attachment point for such linkers. For example, a polyethylene (B3416737) glycol (PEG) linker could be attached to improve solubility and circulation half-life.
Hybrid Molecule Design: A hybrid molecule is created by merging the structural features of the scaffold with another active molecule. For instance, if the parent compound targets protein X, it could be hybridized with a molecule known to inhibit protein Y. This strategy is employed in the development of multi-target drugs for complex diseases. The synthesis of such molecules is complex and requires a multi-step approach tailored to the specific structures being combined.
Future Directions and Research Gaps
Unexplored Biological Targets and Pathways
The structural motifs within 2-[(3-Furoylamino)ethylthio]acetic acid suggest several avenues for exploring its biological activity. Furan-containing compounds are known to exhibit a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comnih.govscispace.comijabbr.comnih.gov The thioether linkage is also a key feature in various biologically active molecules and can play a role in enzyme inhibition and antioxidant activity. mdpi.comnih.gov
Hypothesized Biological Targets:
Enzyme Inhibition: The presence of the thioether and carboxylic acid moieties suggests that the compound could act as an inhibitor for various enzymes. For instance, some furofuran lignans (B1203133) containing a thioether group have shown inhibitory effects against α-glucosidase, indicating a potential role in metabolic disorders. mdpi.comnih.gov The thioether sulfur atom could potentially interact with metal ions in the active sites of metalloenzymes or participate in covalent bonding with cysteine residues in enzymes like proteases or kinases. dovepress.comresearchgate.net
Antioxidant and Neuroprotective Pathways: A furan-containing thioether has demonstrated neuroprotective effects by protecting cells from oxidative stress-induced death. nih.gov The ability of the thioether group to be oxidized suggests that this compound could act as a scavenger of reactive oxygen species, thus warranting investigation into its antioxidant potential and its role in neurodegenerative disease models.
Further research should focus on screening this compound against a diverse panel of biological targets to uncover its pharmacological profile.
Advanced Synthetic Methodologies for Complex Derivatives
The development of advanced synthetic methodologies is crucial for creating a library of derivatives of this compound, which can then be used for structure-activity relationship (SAR) studies.
Amide Bond Formation: The synthesis of the core structure involves the formation of an amide bond between 3-furoic acid and a cysteamine (B1669678) derivative. Modern catalytic methods can be employed for this purpose, offering milder reaction conditions and higher yields compared to traditional methods. nih.govrsc.orgresearchgate.netrsc.orgshareok.org The use of borate (B1201080) esters or zinc chloride as catalysts could facilitate this transformation efficiently. nih.govrsc.org Microwave-assisted synthesis is another promising approach for accelerating the formation of furan-containing amides. mdpi.com
Thioether Synthesis: The thioether linkage can be constructed using various modern techniques, including radical-mediated thiol-ene reactions, which offer high chemoselectivity. kyoto-u.ac.jp This approach could be particularly useful for creating more complex derivatives by reacting a thiol-containing furoylamide with various alkenes.
Derivatization Strategies:
Furan (B31954) Ring Functionalization: The furan ring can be further functionalized to modulate the electronic properties and steric bulk of the molecule. This could involve electrophilic substitution reactions or metal-catalyzed cross-coupling reactions. xjtu.edu.cnutoronto.ca
Ethylthio Spacer Modification: The length and flexibility of the ethylthio spacer can be altered by using different aminoalkanethiols in the initial synthesis.
Carboxylic Acid Derivatization: The carboxylic acid group can be converted to esters, amides, or other functional groups to explore its role in biological activity and to improve pharmacokinetic properties.
These advanced synthetic approaches will enable the creation of a diverse library of analogues for comprehensive biological evaluation.
Integration of Multi-Omics Data for Mechanism Elucidation
To understand the mechanism of action of this compound at a systems level, the integration of multi-omics data is essential. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound.
Transcriptomics: RNA sequencing can reveal changes in gene expression patterns in cells treated with the compound, helping to identify the signaling pathways that are affected.
Proteomics: Mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications, providing insights into the direct protein targets of the compound.
Metabolomics: Analyzing the changes in the cellular metabolome can reveal alterations in metabolic pathways and help to understand the functional consequences of the compound's activity.
By integrating these datasets, researchers can construct comprehensive network models of the compound's mechanism of action, leading to a deeper understanding of its biological effects and the identification of potential biomarkers for its activity.
Development of High-Throughput Screening Assays
To efficiently screen for the biological activity of this compound and its derivatives, the development of high-throughput screening (HTS) assays is crucial. The design of these assays will depend on the hypothesized biological targets.
Enzyme Inhibition Assays: If the compound is hypothesized to be an enzyme inhibitor, fluorescence-based or luminescence-based assays can be developed to screen large compound libraries for inhibitory activity. rsc.org For enzymes with a cysteine in the active site, assays designed to detect covalent inhibition can be particularly useful. dovepress.comresearchgate.netumw.edu.plchemrxiv.org
Cell-Based Assays: High-content screening assays using automated microscopy can be employed to assess the effects of the compound on cellular morphology, proliferation, and other phenotypic changes.
Thiol Reactivity Assays: Given the presence of a thioether, it would be prudent to develop assays to assess its reactivity with biological thiols, such as glutathione, to understand its potential for off-target effects. chemrxiv.org A fluorescence-based competitive endpoint assay could be adapted for this purpose. chemrxiv.org
The development of robust and miniaturized HTS assays will be instrumental in accelerating the discovery of bioactive derivatives and in elucidating their mechanism of action.
Potential for Material Science or Catalytic Applications
Beyond its potential biological applications, the structural features of this compound suggest its utility in material science and catalysis.
Furan-Based Polymers: Furan derivatives are valuable building blocks for the synthesis of bio-based polymers. utoronto.caresearchgate.netresearchgate.netkit.edu The furan ring can participate in Diels-Alder reactions, which can be used to create reversible cross-linked polymers with self-healing properties. nih.gov The carboxylic acid and amide functionalities of the target compound could be used to incorporate it into polyester (B1180765) or polyamide backbones, potentially leading to new materials with unique properties for biomedical applications like drug delivery or tissue engineering scaffolds. chemrxiv.orgresearchgate.netresearchgate.net
Thioether-Containing Materials: The thioether group can be used to chelate metals, suggesting applications in areas such as heavy metal removal or the creation of novel catalysts. researchgate.net Thioacetate derivatives have also been used as initiators for the synthesis of functional polymers. nih.gov
Catalysis: Thioacetic acid and its derivatives have been explored for their catalytic activities in various organic reactions. kyoto-u.ac.jp The unique combination of functional groups in this compound could potentially be harnessed for catalytic applications, although this area remains completely unexplored.
Opportunities for Collaborative Interdisciplinary Research
The multifaceted potential of this compound provides numerous opportunities for collaborative interdisciplinary research.
Chemistry and Biology: Synthetic chemists can collaborate with biologists and pharmacologists to design and synthesize novel derivatives with improved biological activity and to perform comprehensive biological screening and mechanism of action studies.
Computational and Experimental Science: Computational chemists can perform molecular modeling and docking studies to predict potential biological targets, which can then be validated experimentally. Bioinformaticians will be essential for analyzing the large datasets generated from multi-omics studies.
Material Science and Biomedical Engineering: Material scientists can work with biomedical engineers to develop novel furan-based polymers incorporating this compound for applications in drug delivery, tissue engineering, and diagnostics. chemrxiv.orgresearchgate.netresearchgate.netnih.gov
Pharmacology and Toxicology: A collaboration between pharmacologists and toxicologists will be crucial to evaluate the therapeutic potential and safety profile of any lead compounds derived from this scaffold. A key aspect will be to understand the metabolism of the furan ring, as its oxidation can sometimes lead to reactive intermediates.
Q & A
Q. What are the key steps in synthesizing 2-[(3-Furoylamino)ethylthio]acetic acid, and how can reaction conditions be optimized?
Synthesis typically involves multi-step routes, including:
- Coupling reactions (e.g., amide bond formation between furoyl and ethylthioacetic acid moieties) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalysts : Use of carbodiimides (e.g., EDC/HOBt) for efficient amidation .
- Temperature control : Reactions often proceed at 0–25°C to minimize side products.
Optimization strategies : Design of Experiments (DoE) can systematically vary parameters (e.g., molar ratios, reaction time) to maximize yield .
Q. What analytical techniques are recommended for structural characterization?
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns (e.g., as in related fluorophenyl acetic acid derivatives) .
- NMR spectroscopy : - and -NMR confirm functional groups (e.g., thioether, carboxylic acid) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What safety precautions are essential for handling this compound?
- Hazard classification : Similar thioether-containing compounds exhibit skin/eye irritation (Category 2, H315/H319) .
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Assay standardization : Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm activity .
- Control experiments : Compare with structurally similar compounds (e.g., 2-(tetradecylthio)acetic acid) to isolate structure-activity relationships .
- Meta-analysis : Evaluate pH, solvent, and cell-line dependencies across studies to identify confounding variables .
Q. How does fluorination in the furoyl group impact biological activity?
- Electron-withdrawing effects : Fluorine increases electrophilicity, enhancing binding to target proteins (e.g., kinases) .
- Metabolic stability : Fluorinated analogs resist oxidative degradation in vivo compared to non-fluorinated counterparts .
- Case study : Fluorophenyl acetic acid derivatives show improved IC values in enzyme inhibition assays by 2–3-fold .
Q. What strategies optimize the compound’s solubility and bioavailability?
- Salt formation : Convert the carboxylic acid group to sodium or ammonium salts for aqueous solubility .
- Prodrug design : Esterify the carboxylic acid to enhance membrane permeability, with in vivo hydrolysis releasing the active form .
- Co-solvents : Use DMSO/PEG mixtures in in vitro studies to balance solubility and cytotoxicity .
Q. How can computational methods predict interaction mechanisms with biological targets?
- Molecular docking : Simulate binding to receptor active sites (e.g., using AutoDock Vina) .
- MD simulations : Analyze stability of ligand-receptor complexes over time (e.g., GROMACS) .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine position) with activity trends .
Data Contradiction Analysis
Q. How should discrepancies in synthetic yields be addressed?
- Reproducibility checks : Verify reagent purity (e.g., HPLC-grade solvents) and moisture control (e.g., anhydrous conditions for amidation) .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted furoyl chloride) .
- Scale-up adjustments : Optimize stirring rate and cooling for larger batches to maintain heat transfer efficiency .
Q. Why do in vitro and in vivo pharmacological results differ?
- Metabolic factors : Hepatic metabolism may convert the compound to inactive metabolites in vivo .
- Protein binding : Serum albumin binding reduces free drug concentration, lowering efficacy .
- Dosage adjustments : Conduct pharmacokinetic studies (e.g., AUC measurements) to refine dosing regimens .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Yield Optimization
| Parameter | Typical Range | Optimization Strategy |
|---|---|---|
| Reaction Temperature | 0–25°C | Lower temps reduce side reactions |
| Solvent | DMF/DMSO | Switch to THF for cost efficiency |
| Catalyst (EDC/HOBt) | 1.2–1.5 equiv | Incremental addition minimizes waste |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
